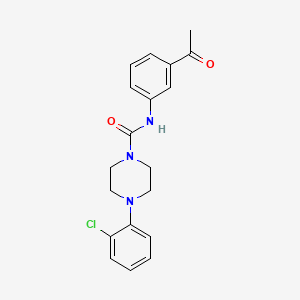![molecular formula C17H16ClFN2O4S B4184974 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4184974.png)
2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
Descripción general
Descripción
2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, also known as CFMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications.
Mecanismo De Acción
2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide exerts its pharmacological effects through the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. This compound also inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In addition, this compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits angiogenesis, which is the process of forming new blood vessels that cancer cells rely on for growth and metastasis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, this compound has been shown to have neuroprotective effects, including improving cognitive function and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has several advantages for lab experiments, including its high purity and yield, well-established synthesis method, and extensive research on its pharmacological effects. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future research directions for 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, including exploring its potential use as a therapeutic agent for various diseases, investigating its mechanism of action in more detail, and developing new analogs with improved pharmacological properties. Other potential research directions include investigating the use of this compound as a tool for studying gene expression regulation and exploring its potential use in combination with other drugs for synergistic effects.
In conclusion, this compound is a chemical compound that has shown promise for its potential use as a therapeutic agent for various diseases. Its well-established synthesis method, extensive research on its pharmacological effects, and potential for future research make it an important compound in the field of pharmaceutical research.
Aplicaciones Científicas De Investigación
2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, this compound has been shown to have neuroprotective effects and can improve cognitive function.
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O4S/c18-14-2-1-3-15(19)16(14)17(22)20-12-4-6-13(7-5-12)26(23,24)21-8-10-25-11-9-21/h1-7H,8-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVNYFBHPRFFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4184892.png)
![1-(4-{4-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4184900.png)
![2-(4-ethoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4184903.png)
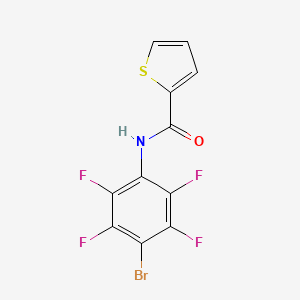
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4184912.png)

![N-(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184925.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184930.png)
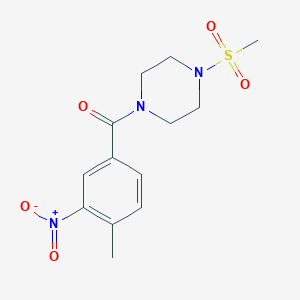
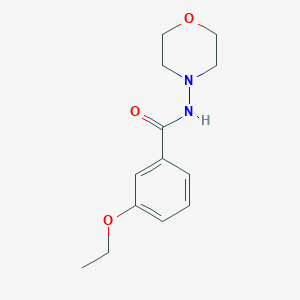
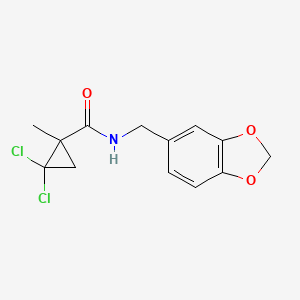
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide](/img/structure/B4184989.png)
![3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4185002.png)
